molecular formula C10H14N2O2 B2411354 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide CAS No. 1396677-21-6

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide

Cat. No.: B2411354
CAS No.: 1396677-21-6
M. Wt: 194.234
InChI Key: FURAXVAYZWAUCO-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide typically involves the cycloaddition reaction of nitrile oxides with olefins or the condensation of hydroxylamine with β-diketones or their synthetic equivalents . The reaction conditions often require specific catalysts and solvents to ensure selectivity and yield.

Industrial Production Methods

Industrial production methods for isoxazole derivatives, including this compound, often involve large-scale cycloaddition reactions under controlled conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives such as:

  • 2-(5-methyl-3-(4-chlorophenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
  • 2,1-benzisoxazoles
  • Nitroisoxazoles

Uniqueness

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide is unique due to its specific structure, which imparts distinct biological activities and chemical properties. Its cyclopentyl group and isoxazole ring contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-cyclopentyl-N-(1,2-oxazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c13-10(5-8-3-1-2-4-8)12-9-6-11-14-7-9/h6-8H,1-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURAXVAYZWAUCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NC2=CON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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